molecular formula C28H52N8O10 B12396043 Lys-Thr-Lys-Glu-Gly-Val

Lys-Thr-Lys-Glu-Gly-Val

Cat. No.: B12396043
M. Wt: 660.8 g/mol
InChI Key: SGRPGTKMFSJUED-NFLIXYCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of A-Synuclein (32-37) (human) involves the synthesis of the peptide fragment using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotection agents like trifluoroacetic acid (TFA). After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial production methods for A-Synuclein (32-37) (human) may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified .

Chemical Reactions Analysis

A-Synuclein (32-37) (human) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other residues through site-directed mutagenesis or chemical modification.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and specific enzymes or chemical reagents for substitution . The major products formed from these reactions depend on the specific modifications made to the peptide.

Mechanism of Action

Comparison with Similar Compounds

A-Synuclein (32-37) (human) can be compared with other alpha-synuclein fragments and related peptides, such as:

    A-Synuclein (1-21): This fragment includes the N-terminal region of alpha-synuclein and is involved in membrane binding and aggregation.

    A-Synuclein (61-95): This fragment includes the non-amyloid-beta component (NAC) region, which is critical for fibril formation.

    A-Synuclein (96-140): This fragment includes the C-terminal region, which is involved in interactions with other proteins and cellular components.

The uniqueness of A-Synuclein (32-37) (human) lies in its specific sequence and its role in the formation of SNARE complexes and the aggregation of alpha-synuclein .

Properties

Molecular Formula

C28H52N8O10

Molecular Weight

660.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H52N8O10/c1-15(2)22(28(45)46)35-20(38)14-32-25(42)19(10-11-21(39)40)33-26(43)18(9-5-7-13-30)34-27(44)23(16(3)37)36-24(41)17(31)8-4-6-12-29/h15-19,22-23,37H,4-14,29-31H2,1-3H3,(H,32,42)(H,33,43)(H,34,44)(H,35,38)(H,36,41)(H,39,40)(H,45,46)/t16-,17+,18+,19+,22+,23+/m1/s1

InChI Key

SGRPGTKMFSJUED-NFLIXYCQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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